molecular formula C26H25N5 B5865237 11-(4-benzyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

11-(4-benzyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B5865237
M. Wt: 407.5 g/mol
InChI Key: RSMWYEYUSJQMDU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-a]benzimidazole class, characterized by a fused tricyclic core (cyclopenta[4,5]pyrido[1,2-a]benzimidazole) with a 4-carbonitrile group and a 4-benzyl-1-piperazinyl substituent at the 11-position.

Properties

IUPAC Name

16-(4-benzylpiperazin-1-yl)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5/c27-17-22-20-9-6-10-21(20)26(31-24-12-5-4-11-23(24)28-25(22)31)30-15-13-29(14-16-30)18-19-7-2-1-3-8-19/h1-5,7-8,11-12H,6,9-10,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMWYEYUSJQMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5CCN(CC5)CC6=CC=CC=C6)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrido[1,2-a]benzimidazole core but differ in substituents, leading to variations in physicochemical properties and bioactivity:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent at 11-Position Molecular Weight (g/mol) Key Properties/Activities
11-(4-Benzyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile C₂₆H₂₃N₅ 4-Benzyl-1-piperazinyl 417.50 High predicted solubility, potential CNS activity (inferred from piperazine analogs)
11-(4-Fluoren-9-yl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile C₂₉H₂₄N₅ 4-Fluorenyl-1-piperazinyl 442.54 Increased lipophilicity (logP ~4.2), likely enhanced membrane permeability
11-Chloro-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile C₁₅H₁₀ClN₃ Chloro 267.71 Reduced solubility, potential reactivity in nucleophilic substitution
11-(1-Piperidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile C₂₀H₂₀N₄ Piperidinyl 316.40 Lower basicity (pKa ~7.5) compared to piperazinyl analogs

Key Findings

Substituent Impact on Solubility :

  • The benzyl-piperazinyl group in the target compound improves aqueous solubility compared to the fluorenyl analog (logP ~3.5 vs. ~4.2) .
  • The chloro-substituted derivative (C₁₅H₁₀ClN₃) exhibits poor solubility, limiting bioavailability .

Biological Activity: Pyrido[1,2-a]benzimidazole derivatives with electron-withdrawing groups (e.g., carbonitrile, chloro) show antimicrobial activity against Gram-positive bacteria (MIC: 8–32 μg/mL) . Piperazinyl and morpholino substituents enhance activity against fungal pathogens (e.g., Candida albicans), likely due to improved target engagement .

Synthetic Accessibility :

  • Multicomponent reactions (e.g., heterocyclic ketene aminal intermediates) enable efficient synthesis of the pyrido[1,2-a]benzimidazole core but require precise control to avoid byproducts .
  • The benzyl-piperazinyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling, with yields >70% reported for analogous compounds .

Structure-Activity Relationship (SAR) Insights

  • Piperazinyl vs.
  • Fluorenyl Substitution : The bulky fluorenyl group increases steric hindrance, which may reduce binding to compact active sites but improve pharmacokinetic retention .
  • Carbonitrile Role : The 4-carbonitrile stabilizes the planar conformation of the tricyclic core, critical for intercalation or π-π stacking in biological targets .

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